FPPS Inhibition Potency
Minodronic acid demonstrates significantly higher potency in inhibiting its primary molecular target, farnesyl pyrophosphate synthase (FPPS), compared to alendronate and risedronate. This is a key determinant of its potent anti-resorptive activity [1]. Its FPPS IC50 value is lower (more potent) than that of zoledronic acid, risedronate, and alendronate, as shown in a comparative pharmacological table [2].
| Evidence Dimension | Farnesyl Pyrophosphate Synthase (FPPS) Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.9 ± 0.01 nM [2] |
| Comparator Or Baseline | Alendronate IC50 = 330.4 ± 57 nM; Risedronate IC50 = 5.7 ± 0.4 nM; Zoledronic Acid IC50 = 4.1 ± 0.07 nM [2] |
| Quantified Difference | 173-fold more potent than alendronate; 3-fold more potent than risedronate; 2.1-fold more potent than zoledronic acid. |
| Conditions | In vitro FPPS enzyme inhibition assay [2]. |
Why This Matters
This data confirms minodronic acid's superior target engagement, justifying its selection for studies requiring maximal inhibition of the mevalonate pathway in osteoclasts.
- [1] Dunford JE, Thompson K, Coxon FP, et al. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001;296(2):235-242. View Source
- [2] Summary of Data on the Structure-Activity Relationships of Bisphosphonates. Table: Comparative Pharmacological Properties of Bisphosphonates. Data retrieved from preview.academic.oup.com. View Source
